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Introduction
A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays

a crucial role in various pathological processes, including cancer progression, inflammation,

and neurodegenerative diseases.[1][2] Its involvement in tumor cell invasion, migration, and

angiogenesis has positioned it as a promising therapeutic target.[3][4] BK-1361 is a

peptidomimetic inhibitor designed to specifically target ADAM8, offering a potential therapeutic

avenue for ADAM8-driven pathologies.[5][6] This technical guide provides a comprehensive

overview of BK-1361, including its mechanism of action, inhibitory activity, and the experimental

protocols used for its characterization.

Mechanism of Action
BK-1361 is a cyclic peptide that was designed based on the structural modeling of the

disintegrin domain of ADAM8.[5][7] Unlike inhibitors that target the catalytic site of the

metalloproteinase domain, BK-1361 functions by preventing the multimerization of ADAM8 on

the cell surface.[5][8] This multimerization is a prerequisite for its biological activity, including its

proteolytic and non-proteolytic functions.[3][5] By binding to the disintegrin domain, BK-1361

allosterically inhibits ADAM8, preventing its association with other ADAM8 molecules and its

interaction with binding partners like β1-integrin.[5][9] This disruption of ADAM8 function leads

to a reduction in downstream signaling pathways that promote cell invasion and migration,

such as the ERK1/2 and MMP pathways.[5][6]
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Quantitative Data
The inhibitory potency and selectivity of BK-1361 have been quantified in various assays. The

following tables summarize the key quantitative data available for this peptide inhibitor.

Inhibitory Activity of BK-1361

Parameter Value

IC50 for ADAM8 autocatalytic activation 120 ± 19 nM[5]

IC50 for ADAM8-dependent sCD23 shedding 182 ± 23 nM[5]

Selectivity of BK-1361

Protease Inhibition at 10 µM

ADAM9 No significant inhibition[5]

ADAM10 No significant inhibition[5]

ADAM12 No significant inhibition[5]

ADAM17 No significant inhibition[5]

MMP-2 No significant inhibition[5]

MMP-9 No significant inhibition[5]

MMP-14 No significant inhibition[5]

Signaling Pathways
ADAM8 exerts its pro-tumorigenic effects through both its proteolytic and non-proteolytic

functions, which involve the activation of specific signaling cascades. BK-1361, by inhibiting

ADAM8 multimerization, effectively blocks these downstream pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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